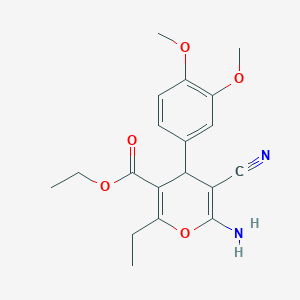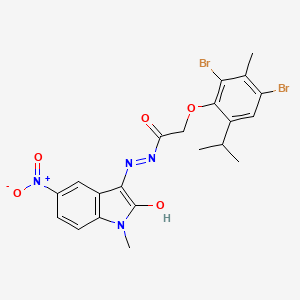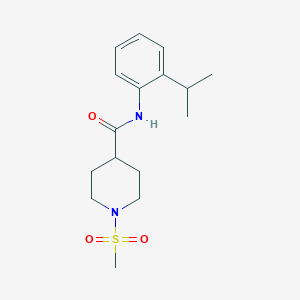
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide, also known as CFT or WIN 35,065-2, is a chemical compound that belongs to the class of phenyltropanes. It has gained significant attention in scientific research due to its potential as a dopamine reuptake inhibitor and its ability to modulate the reward pathway in the brain.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has been extensively studied in scientific research for its potential as a dopamine reuptake inhibitor and its ability to modulate the reward pathway in the brain. It has been shown to increase dopamine release and decrease dopamine reuptake, leading to an increase in dopamine levels in the brain. This effect has been implicated in the potential use of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide as a treatment for cocaine addiction and other substance use disorders.
Mécanisme D'action
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling and activation of the reward pathway in the brain. This mechanism of action is similar to that of cocaine, which is a known dopamine reuptake inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide are primarily related to its ability to modulate the reward pathway in the brain. It has been shown to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential as a drug of abuse. Additionally, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has been shown to increase dopamine release in the nucleus accumbens, a key region of the brain involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a highly potent and selective dopamine reuptake inhibitor, making it a useful tool for studying the dopamine system in the brain. Additionally, it has a long half-life and can be administered orally, allowing for convenient dosing in animal models. However, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide also has limitations, including its potential for abuse and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide. One area of interest is the potential use of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide as a treatment for substance use disorders, particularly cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide and its potential for toxicity. Finally, the development of novel dopamine reuptake inhibitors based on the structure of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide may lead to the discovery of new treatments for a variety of psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with formic acid to obtain N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide. The synthesis of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide is a multi-step process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)carbamothioylamino]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-2-1-3-7(4-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAENCGNYLGAYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NNC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)


![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)


![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)